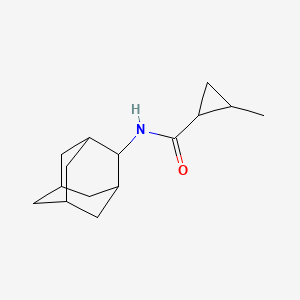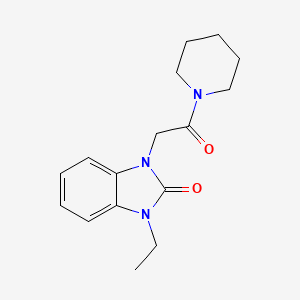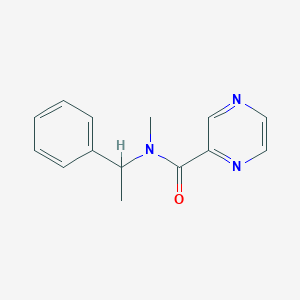
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Memantine and is used to treat Alzheimer's disease. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to reduce the overstimulation of glutamate receptors in the brain.
作用机制
The mechanism of action of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide involves its ability to block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. The 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor is responsible for the overstimulation of glutamate receptors in the brain, which can lead to neuronal damage and death. By blocking the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor, Memantine helps to reduce the overstimulation of glutamate receptors, thereby protecting neurons from damage and improving cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide are primarily related to its ability to block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This results in the reduction of glutamate-induced excitotoxicity, which is a major contributor to neuronal damage and death. Additionally, Memantine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neuroprotective protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
The advantages of using 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide in lab experiments are primarily related to its ability to selectively block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This makes it an ideal tool for studying the role of glutamate-induced excitotoxicity in various neurological disorders. Additionally, Memantine has been found to have low toxicity, making it a safe tool for use in lab experiments.
The limitations of using 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide in lab experiments are primarily related to its specificity for the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This limits its use in studying other receptors and pathways that may be involved in neurological disorders.
未来方向
There are several future directions for the research and development of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide. One potential direction is the development of more selective 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor antagonists that target specific subtypes of the receptor. Additionally, research is needed to further understand the role of glutamate-induced excitotoxicity in various neurological disorders and to identify new therapeutic targets for the treatment of these disorders. Finally, the development of new drug delivery systems and formulations may help to improve the efficacy and safety of Memantine and other 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor antagonists.
合成方法
The synthesis of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide involves the reaction of 1-adamantanamine with 4-methylbenzoyl chloride in the presence of a base. The reaction yields 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure Memantine.
科学研究应用
The scientific research application of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide is primarily focused on its potential therapeutic applications. Memantine has been extensively studied for its neuroprotective effects and its ability to improve cognitive function in patients with Alzheimer's disease. Additionally, Memantine has been found to be effective in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-2-4-16(5-3-13)20-17(21)11-18-7-14-6-15(8-18)10-19(22,9-14)12-18/h2-5,14-15,22H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIATXWHKLIQZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)


